N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)imidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-6-4-7(11-14-6)10-8(13)12-3-2-9-5-12/h2-5H,1H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGPIABFPMWOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide typically involves the reaction of 5-methyl-1,2-oxazole with imidazole-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced imidazole compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazole derivatives exhibit significant anticancer properties. Compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that imidazole-based compounds can target specific kinases involved in cancer signaling pathways, leading to reduced cell proliferation and increased apoptosis rates in various cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Certain imidazole derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting the microbial cell membrane or inhibiting essential metabolic pathways .
Antiviral Activity
Emerging studies suggest that this compound may possess antiviral properties. Similar compounds have shown promise in inhibiting viral replication in vitro, particularly against viruses such as influenza and HIV. The antiviral activity is thought to stem from the compound's ability to interfere with viral entry or replication processes .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of imidazole derivatives and evaluated their anticancer activity against breast cancer cell lines (MCF-7). The results showed that one of the synthesized compounds exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of several imidazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Structural Features :
Comparison :
- The sulfonamide and diazenyl groups in M10 enhance binding affinity but may reduce metabolic stability compared to the simpler carboxamide linkage in the target compound.
- Higher molecular weight and structural complexity in M10 could limit bioavailability.
(S)-N-((R)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide
Structural Features :
Comparison :
- The compound’s LD₅₀ suggests lower acute toxicity compared to some chlorinated analogs (see Table 1).
6-Chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide
Structural Features :
Comparison :
- Thiazole’s sulfur atom may improve lipophilicity and membrane permeability compared to oxazole.
- Chlorine substituents often enhance potency but risk hepatotoxicity or metabolic resistance .
N-(Diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide
Structural Features :
Comparison :
- Sulfonamide and chloro groups could improve binding but raise toxicity concerns.
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide is a compound that has attracted significant attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an oxazole ring fused with an imidazole ring. This structural configuration contributes to its versatility in various chemical reactions and biological applications. The molecular formula is with a CAS number of 1071522-59-2 .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions through interaction with binding sites. These interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits antibacterial and antifungal properties. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with fungal cell membrane integrity. Studies have shown effectiveness against a range of pathogenic microorganisms, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that modifications of related compounds showed significant activity against human colon adenocarcinoma (HT29) and other cancer types, with IC50 values indicating potent antiproliferative effects .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A significant study focused on the anticancer efficacy of this compound derivatives found that certain modifications led to enhanced potency against specific cancer cell lines. For example, a derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), highlighting the potential for developing targeted cancer therapies based on this compound .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared to other oxazole-containing compounds. For instance:
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | Antibacterial | Similar structural features |
| N-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitro-pyrazol) | Anticancer | Different substituents affecting activity |
These comparisons underscore the unique properties of this compound in terms of its combined oxazole and imidazole rings, which may enhance its bioactivity compared to similar compounds .
Q & A
Q. How can machine learning improve SAR for this compound class?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
